molecular formula C7H8FNO B2389294 (6-Fluoro-5-methylpyridin-2-yl)methanol CAS No. 1806331-72-5

(6-Fluoro-5-methylpyridin-2-yl)methanol

Cat. No.: B2389294
CAS No.: 1806331-72-5
M. Wt: 141.145
InChI Key: CBVUOEPYGTZBPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-5-methylpyridin-2-yl)methanol typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency, yield, and safety. Continuous flow reactors and automated systems are often employed to ensure consistent quality and minimize human error .

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-5-methylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(6-Fluoro-5-methylpyridin-2-yl)methanol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (6-Fluoro-5-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atom enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

    (6-Chloro-5-methylpyridin-2-yl)methanol: Similar structure but with a chlorine atom instead of fluorine.

    (6-Bromo-5-methylpyridin-2-yl)methanol: Similar structure but with a bromine atom instead of fluorine.

    (6-Iodo-5-methylpyridin-2-yl)methanol: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

(6-Fluoro-5-methylpyridin-2-yl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to participate in hydrogen bonding, making it a valuable intermediate in various chemical and pharmaceutical applications .

Properties

IUPAC Name

(6-fluoro-5-methylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c1-5-2-3-6(4-10)9-7(5)8/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBVUOEPYGTZBPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C=C1)CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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